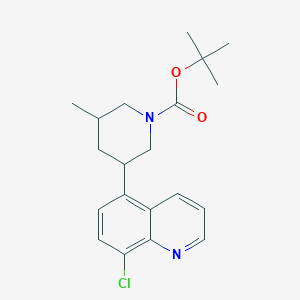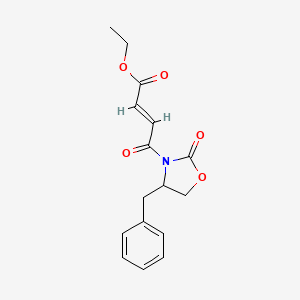
(3R)-3-amino-4-(2-bromophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-氨基-4-(2-溴苯基)丁酸是一种有机化合物,具有氨基、溴苯基和丁酸骨架。
准备方法
合成路线和反应条件
(3R)-3-氨基-4-(2-溴苯基)丁酸的合成通常涉及 Suzuki-Miyaura 偶联反应的应用。 这种方法因其温和的反应条件和官能团耐受性而受到青睐 。该过程涉及在钯催化剂的存在下,硼酸衍生物与卤代芳烃的偶联。
工业生产方法
(3R)-3-氨基-4-(2-溴苯基)丁酸的工业生产可能涉及大规模的 Suzuki-Miyaura 偶联反应,利用优化的条件来最大限度地提高产率和纯度。 连续流动反应器的使用可以提高生产过程的效率和可扩展性 。
化学反应分析
反应类型
(3R)-3-氨基-4-(2-溴苯基)丁酸可以进行各种化学反应,包括:
氧化: 氨基可以被氧化形成相应的硝基或亚硝基衍生物。
还原: 溴苯基可以被还原为苯基。
取代: 溴原子可以被其他亲核试剂取代,例如羟基或氨基。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 可以使用还原剂如氢化铝锂 (LiAlH₄) 或在钯催化剂存在下的氢气 (H₂)。
取代: 亲核取代反应通常涉及氢氧化钠 (NaOH) 或氨气 (NH₃) 等试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氨基的氧化可以产生硝基衍生物,而溴苯基的还原可以产生苯基衍生物。
科学研究应用
(3R)-3-氨基-4-(2-溴苯基)丁酸在科学研究中有多种应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 该化合物可用于研究酶-底物相互作用和蛋白质-配体结合。
工业: 该化合物可用于生产特种化学品和材料.
作用机制
(3R)-3-氨基-4-(2-溴苯基)丁酸发挥作用的机制涉及与特定分子靶点的相互作用。氨基可以与生物分子形成氢键,而溴苯基可以参与疏水相互作用。 这些相互作用会影响酶和受体的活性,从而导致各种生物学效应 。
相似化合物的比较
类似化合物
(3R)-3-氨基-4-(2-氯苯基)丁酸: 结构相似,但用氯原子代替了溴原子。
(3R)-3-氨基-4-(2-氟苯基)丁酸: 结构相似,但用氟原子代替了溴原子。
(3R)-3-氨基-4-(2-碘苯基)丁酸: 结构相似,但用碘原子代替了溴原子。
独特之处
(3R)-3-氨基-4-(2-溴苯基)丁酸中溴原子的存在赋予了其与卤代类似物相比独特的反应性和性质。 溴的尺寸和电负性会影响该化合物的化学行为和与生物靶点的相互作用 。
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-(2-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
GKIOKKDLKBJXIS-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br |
规范 SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)
![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
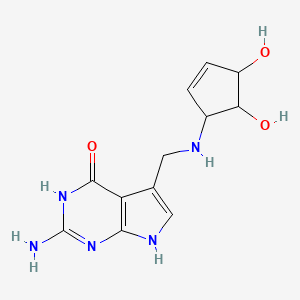
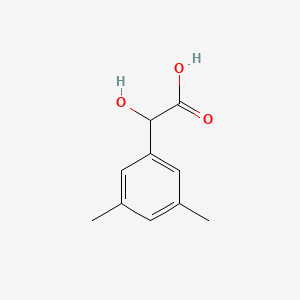

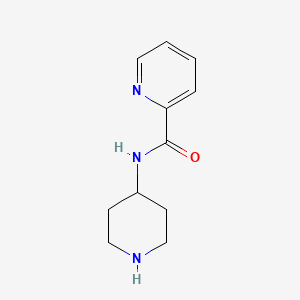
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)

